molecular formula C22H21N5O B2585511 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034558-84-2

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2585511
CAS RN: 2034558-84-2
M. Wt: 371.444
InChI Key: XFJRYCAXKDPFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
BenchChem offers high-quality 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role as an Inhibitor

A key study reports on the structure-activity relationships (SAR) of a related compound, 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796), highlighting its role as an inhibitor of p38alpha MAP kinase. This kinase is significant in the context of autoimmune diseases, indicating the compound's potential in therapeutic applications. The study elaborates on how specific molecular groups contribute to the compound's efficacy as an inhibitor, providing insights into the design of more effective kinase inhibitors (Regan et al., 2003).

Structural Characterisation and Photoluminescence

Another research focus is on the structural characterisation and photoluminescence properties of salts derived from urea and thiourea derivatives, which share a core structural motif with the compound . Such studies contribute to understanding the compound's potential in creating self-assemblies with unique properties and applications in materials science (Baruah & Brahma, 2023).

Conformational Adjustments and Self-assembly

Research into conformational adjustments and self-assembly processes of urea-based compounds offers insights into their potential applications in creating polymorphic materials. This research demonstrates the impact of molecular structure on the physical properties of assemblies, which could be leveraged in designing materials with specific characteristics (Phukan & Baruah, 2016).

Synthesis and Theoretical Studies

The synthesis and theoretical studies of related compounds, such as pyranopyrazoles, provide foundational knowledge for understanding the chemical behavior and potential applications of the compound . These studies highlight the significance of molecular orbital calculations in predicting the properties of synthesized compounds, essential for applications in medicinal chemistry and material science (Al-Amiery et al., 2012).

properties

IUPAC Name

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-27-15-20(14-26-27)19-9-16(10-23-12-19)11-24-22(28)25-13-18-7-4-6-17-5-2-3-8-21(17)18/h2-10,12,14-15H,11,13H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJRYCAXKDPFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

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